KYP-2047

Übersicht

Beschreibung

Prolyl-Oligopeptidase ist eine Serinprotease, die eine entscheidende Rolle bei der Regulation verschiedener Zellfunktionen spielt, darunter oxidativer Stress, Proteinaggregation und Entzündung . KYP-2047 wurde auf seine potenziellen therapeutischen Wirkungen bei verschiedenen Erkrankungen untersucht, darunter neurodegenerative Erkrankungen und Krebs .

Wissenschaftliche Forschungsanwendungen

KYP-2047 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Medizin: This compound hat sich als potenziell therapeutisch für die Behandlung neurodegenerativer Erkrankungen wie Alzheimer-Krankheit und Parkinson-Krankheit erwiesen, indem es die Proteinaggregation und den oxidativen Stress reduziert.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Aktivität der Prolyl-Oligopeptidase hemmt. Diese Hemmung führt zur konformativen Stabilisierung des aktiven Zentrums des Enzyms, was wiederum Protein-Protein-Wechselwirkungen reguliert. Die Hemmung der Prolyl-Oligopeptidase durch this compound wurde mit der Aktivierung der Autophagie, der Reduktion von oxidativem Stress und der Regulation der Entzündung in Verbindung gebracht . Darüber hinaus wurde gezeigt, dass this compound die Angiogenese und Apoptose in Krebszellen moduliert, was zu seinen Antitumorwirkungen beiträgt .

Wirkmechanismus

Target of Action

KYP-2047, also known as (2S)-1-[[(2S)-1-(1-Oxo-4-phenylbutyl)-2-pyrrolidinyl]carbonyl]-2-pyrrolidinecarbonitrile, primarily targets Prolyl Oligopeptidase (PREP) . PREP is a serine protease that plays numerous roles in cellular functions, including the regulation of oxidative stress, protein aggregation, and inflammation .

Mode of Action

This compound acts as a potent inhibitor of PREP . It causes a conformational stabilization of PREP’s active site, thus regulating protein-protein interactions . This interaction leads to various effects such as autophagy activation, reduced oxidative stress, and the regulation of inflammation .

Biochemical Pathways

This compound affects several biochemical pathways. It has been associated with the clearance of cellular protein aggregates and reduced oxidative stress and inflammation . In the context of glioblastoma, this compound reduces tumor proliferation through the modulation of angiogenesis and apoptosis . It significantly reduces the expression of vascular endothelial-growth-factor (VEGF), angiopoietins (Ang), and endothelial-nitric-oxide synthase (eNOS) .

Pharmacokinetics

This compound has been shown to have good brain penetration characteristics both in vitro and in vivo . It has a significantly higher in vitro permeability (Papp) than other PREP inhibitors . In vivo, this compound has higher total and unbound brain/blood ratios . It is equally distributed between the cortex, hippocampus, and striatum .

Result of Action

The action of this compound leads to various molecular and cellular effects. It has been associated with the clearance of α-synuclein aggregates induced by oxidative stress in neuronal cells . In the context of glioblastoma, this compound reduces tumor burden in a xenograft model . It also increases the expression of pro-apoptotic proteins such as Bax, p53, and caspase-3, while reducing the expression of the anti-apoptotic protein Bcl-2 .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in an in vitro model using human alveolar A549 cells, cells were exposed to lipopolysaccharide (LPS) and then treated with this compound at various concentrations . The results demonstrated that this compound preserved cell viability, reduced the inflammatory process, and modulated lipid peroxidation as well as nitrosative stress . In an in vivo model, mice were treated with this compound after intra-tracheal administration of bleomycin, demonstrating that this compound was able to restore histological alterations reducing lung injury .

Biochemische Analyse

Biochemical Properties

KYP-2047 interacts with the enzyme PREP, causing a conformational stabilization of PREP’s active site . This interaction leads to the regulation of protein-protein interactions, resulting in effects such as autophagy activation, reduced oxidative stress, and the regulation of inflammation . This compound has also been found to be neuroprotective against glutamate and oxygen, glucose deprivation in vitro .

Cellular Effects

This compound has shown cytoprotective and anti-inflammatory effects in human retinal pigment epithelial cells with defective proteasomal clearance . It has been associated with the clearance of cellular protein aggregates, reduced oxidative stress, and inflammation . In glioblastoma cells, this compound has been found to reduce cell proliferation through angiogenesis and apoptosis modulation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of the enzyme PREP, leading to its inhibition . This inhibition results in the regulation of various cellular processes, including oxidative stress, protein aggregation, and inflammation . In addition, this compound has been found to modulate the IκBα/NF-κB pathway and the JAK2/STAT3 pathway, which are highly involved in pulmonary fibrosis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to reduce tau aggregation in tau-transfected HEK-293 cells and N2A cells, as well as in human iPSC–derived neurons carrying either the P301L or tau-A152T mutation . The effects of this compound were observed over time, indicating its stability and long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, this compound at doses of 2.5 mg/kg and 5 mg/kg was able to reduce tumor burden in the xenograft-model . In a study on mice, this compound was found to reduce tau burden in the brain and cerebrospinal fluid and slow cognitive decline according to several behavioral tests .

Metabolic Pathways

This compound is involved in the regulation of the metabolic pathway of oxidative stress, protein aggregation, and inflammation through its inhibition of the enzyme PREP . It has also been found to modulate the IκBα/NF-κB pathway and the JAK2/STAT3 pathway .

Transport and Distribution

After systemic administration in rats, this compound was found to penetrate into the brain in pharmacologically active concentrations, it distributed evenly between brain areas, and most importantly, it was able to reach and effectively inhibit its intracellular target protein PREP .

Subcellular Localization

The subcellular localization of this compound is primarily intracellular due to its target, the enzyme PREP, being a large intracellular enzyme . The ability of this compound to penetrate into the brain and reach its intracellular target suggests that it may be localized in various subcellular compartments .

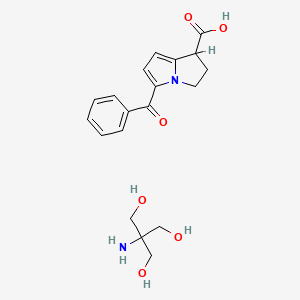

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von KYP-2047 beinhaltet die Kupplung von 4-Phenylbutansäurechlorid mit L-Prolin, gefolgt von der Zugabe von (S)-Cyanopyrrolidin. Die Reaktionsbedingungen umfassen typischerweise die Verwendung einer Base, wie z. B. Triethylamin, und eines organischen Lösungsmittels, wie z. B. Dichlormethan. Die Reaktion wird bei Raumtemperatur durchgeführt, und das Produkt wird durch Säulenchromatographie gereinigt .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Reaktoren und Durchflusssystemen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Bildung von Nebenprodukten zu minimieren und die Skalierbarkeit des Prozesses zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

KYP-2047 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Nucleophile wie Amine und Alkohole.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von this compound zur Bildung von Oxiden führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann .

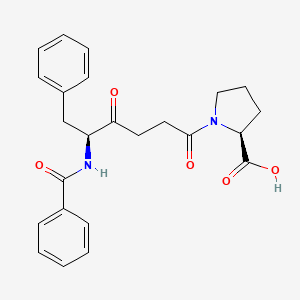

Vergleich Mit ähnlichen Verbindungen

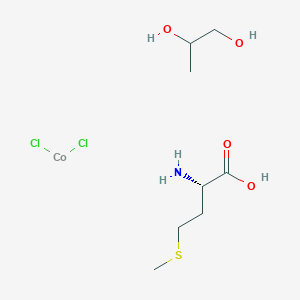

KYP-2047 ist einzigartig in seiner hohen Potenz und Selektivität als Prolyl-Oligopeptidase-Inhibitor. Ähnliche Verbindungen umfassen:

BocTrpPrdN: Ein Cyanopyrrolidin-basierter Prolyl-Oligopeptidase-Inhibitor mit ähnlicher Hemmwirkung.

BocGlyPrdN: Ein weiterer Cyanopyrrolidin-basierter Inhibitor mit vergleichbaren Wirkungen.

CbzMetPrdN: Ein potenter Inhibitor, der die Blut-Hirn-Schranke passiert und die Prolyl-Oligopeptidase im Gehirn effektiv hemmt.

This compound zeichnet sich durch seine gut dokumentierten Wirkungen auf oxidativen Stress, Proteinaggregation und Entzündung aus, was es zu einem wertvollen Werkzeug in Forschung und therapeutischen Anwendungen macht .

Eigenschaften

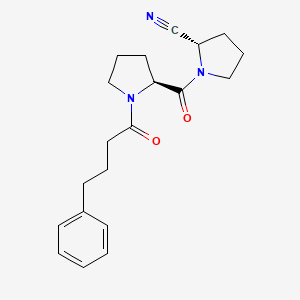

IUPAC Name |

(2S)-1-[(2S)-1-(4-phenylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c21-15-17-10-5-13-22(17)20(25)18-11-6-14-23(18)19(24)12-4-9-16-7-2-1-3-8-16/h1-3,7-8,17-18H,4-6,9-14H2/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXFAUXQZWJGCJ-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)CCCC3=CC=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)CCCC3=CC=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796874-99-2 | |

| Record name | KYP-2047 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0796874992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KYP-2047 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J78D7C2FJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

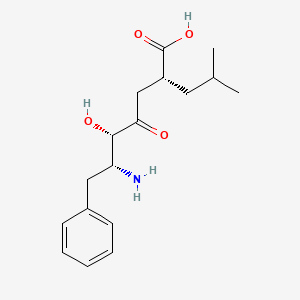

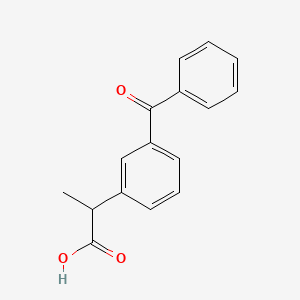

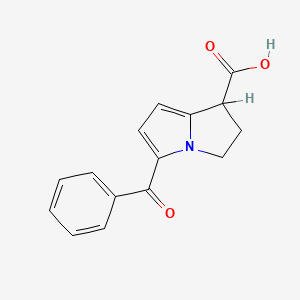

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{1-[6,7-Diethoxy-2-(morpholin-4-yl)quinazolin-4-yl]piperidin-4-yl}-1,6-dimethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B1673621.png)